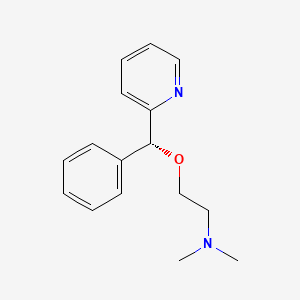![molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Other glycosides: Such as digitoxin, which is used in heart medications.
Flavonoids: Which also contain glycosidic bonds and have various biological activities.
Uniqueness
Structural complexity: The presence of multiple chiral centers and functional groups.
Biological activity: Potential for unique interactions with biological targets.
Propiedades
Fórmula molecular |
C20H28O11 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
Clave InChI |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
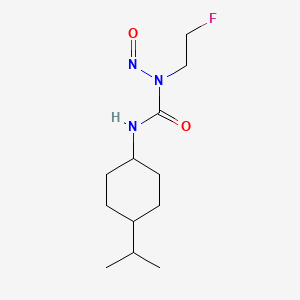
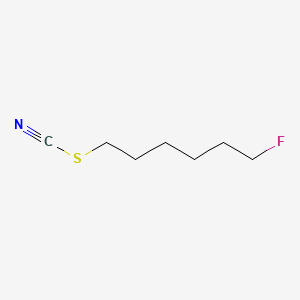
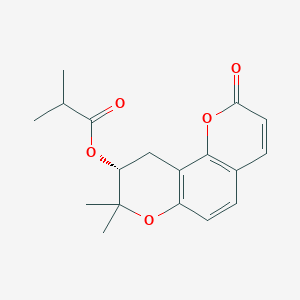

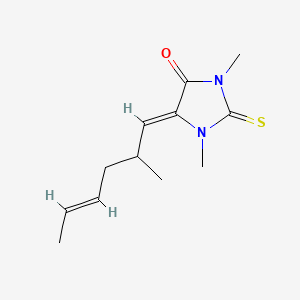
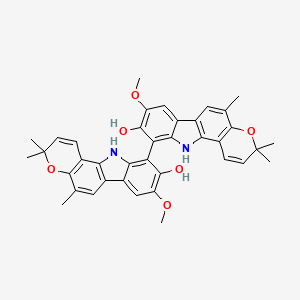


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

